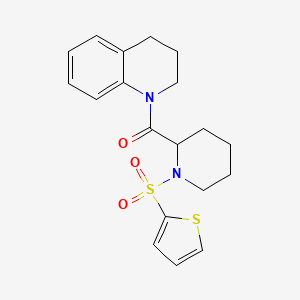

(3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone

Descripción

Propiedades

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c22-19(20-12-5-8-15-7-1-2-9-16(15)20)17-10-3-4-13-21(17)26(23,24)18-11-6-14-25-18/h1-2,6-7,9,11,14,17H,3-5,8,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTCHBKPZFSTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Initial Synthesis of 3,4-Dihydroquinolin-1(2H)-yl: : Typically, this moiety can be synthesized through the reduction of quinoline derivatives using hydrogenation techniques.

Formation of Piperidine Derivative: : This involves the alkylation of piperidine with a thiophene-2-ylsulfonyl chloride, under basic conditions, forming 1-(thiophen-2-ylsulfonyl)piperidine.

Final Coupling Reaction: : The two synthesized fragments are combined through a condensation reaction involving (3,4-dihydroquinolin-1(2H)-yl)methanone with the thiophene-2-ylsulfonyl piperidine derivative.

Industrial Production Methods

For industrial production, large-scale methods involving continuous-flow reactors might be employed to ensure efficient and scalable synthesis. Optimization of the reaction conditions, such as temperature, pressure, and solvent selection, is crucial for maximizing yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions: : The compound can undergo oxidation at the thiophene sulfur atom, forming sulfoxides and sulfones under appropriate oxidative conditions.

Reduction Reactions: : The piperidine and quinoline rings can be further reduced to their corresponding amines under catalytic hydrogenation.

Substitution Reactions: : The methanone group can undergo nucleophilic substitution reactions, particularly with amines, forming imines or amides.

Common Reagents and Conditions

Oxidation: : Reagents like m-CPBA (meta-Chloroperoxybenzoic acid).

Reduction: : Hydrogen gas with a palladium/carbon catalyst.

Substitution: : Amine reagents under basic conditions.

Major Products Formed

Oxidation: : Thiophene sulfoxides and sulfones.

Reduction: : Piperidine and quinoline amines.

Substitution: : Imines or amides.

Aplicaciones Científicas De Investigación

The versatility of this compound makes it valuable in several research domains:

Chemistry: : As a building block for more complex molecules in organic synthesis.

Biology: : Potential as a molecular probe for studying receptor-ligand interactions.

Medicine: : Could serve as a lead compound for the development of new pharmacological agents, particularly in targeting central nervous system disorders.

Industry: : Use in the synthesis of specialty chemicals and advanced materials.

Mecanismo De Acción

The compound’s mechanism of action is highly dependent on its application.

In Biological Systems: : It may interact with specific receptors or enzymes, modulating their activity. The quinoline moiety often plays a role in intercalating with DNA or interacting with enzymes through π-π stacking.

Pathways Involved: : Could include signal transduction pathways where it acts as an inhibitor or activator of specific enzymes or receptors.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its thiophene sulfonyl-piperidine substituent, distinguishing it from other dihydroquinoline derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reference |

|---|---|---|---|---|

| Target Compound | C₂₀H₂₁N₂O₃S₂ | 409.52 | Thiophen-2-ylsulfonyl, piperidin-2-yl | — |

| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | C₂₉H₂₈N₂O₃ | 452.55 | Furan-2-yl, dimethoxyphenyl | |

| (3,4-Dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone | C₁₅H₂₀N₂O | 244.33 | Piperidin-4-yl, dihydroisoquinoline | |

| 3,4-Dihydroquinolin-1(2H)-yl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone | C₁₈H₂₂N₄O | 310.39 | Imidazol-5-yl, piperidin-4-yl | |

| 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone | C₁₆H₁₆N₄O₂S | 315.40 | Pyrimidin-2-ylthio, hydroxy |

Key Observations:

- Molecular Weight : At 409.52 g/mol, the target is heavier than most analogs, which may influence bioavailability or membrane permeability.

Pharmacological Implications (Inferred from Structural Analogs)

- Thiophene Sulfonyl Group : The sulfonyl moiety may enhance binding to serine proteases or kinases, as seen in sulfonamide-based drugs. Thiophene’s aromaticity could improve π-π stacking with protein targets .

- Dihydroquinoline Core: This scaffold is associated with CNS activity (e.g., NMDA receptor modulation) and antimicrobial effects .

- Comparison with Furans : The furan-based analog in showed moderate cytotoxicity in preliminary assays, suggesting the thiophene sulfonyl group in the target compound may offer improved potency due to sulfur’s higher polarizability.

Computational and Crystallographic Insights

- Structural Validation : Programs like SHELX are critical for resolving crystallographic data, particularly for sulfonamide and heterocyclic moieties.

- Similarity Coefficients : Binary fingerprint analysis (e.g., Tanimoto coefficients) could quantify structural overlap with bioactive analogs, guiding SAR studies .

Actividad Biológica

The compound (3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone is a hybrid molecule that combines the structural features of 3,4-dihydroquinolinone and a thiophenesulfonamide piperidine moiety. This unique structure suggests potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Structure

- Molecular Formula : C17H19N3O2S

- Molecular Weight : 345.42 g/mol

- CAS Number : [Not provided in search results]

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Slightly soluble in water |

| Appearance | Off-white crystalline powder |

Antimicrobial Activity

Recent studies have indicated that derivatives of 3,4-dihydroquinolinone exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial enzymes such as peptide deformylase, which is crucial for bacterial protein synthesis .

Neuropharmacological Effects

The potential neuropharmacological effects of compounds related to 3,4-dihydroquinolinone have been explored in the context of neurodegenerative diseases. Research indicates that these compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The hybrid structure enhances the ability to cross the blood-brain barrier (BBB), making it a candidate for further development in treating cognitive disorders .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Preliminary results suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, they also show selectivity, sparing normal cells at certain concentrations. This selectivity is crucial for therapeutic applications .

Study 1: Synthesis and Evaluation of Hybrid Compounds

A study focused on synthesizing a series of hybrid compounds based on 3,4-dihydroquinolinone and dithiocarbamate showed promising results in terms of biological activity against AChE. The synthesized compounds demonstrated varying degrees of inhibition, with some achieving over 70% inhibition at micromolar concentrations .

Study 2: Antimicrobial Testing

In another research effort, a library of 3,4-dihydroquinolinone derivatives was tested against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the quinolinone core significantly increased antimicrobial potency. For example, compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced activity against resistant strains .

Study 3: Neuroprotective Effects

Research examining neuroprotective effects found that certain derivatives could reduce oxidative stress markers in neuronal cell cultures. This suggests a potential role in mitigating neurodegeneration processes linked to diseases like Alzheimer's and Parkinson's .

Q & A

Basic: What synthetic routes are commonly employed to synthesize (3,4-dihydroquinolin-1(2H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone and its structural analogs?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Construction of the 3,4-dihydroquinoline core via cyclization or reduction of nitro-substituted intermediates (e.g., using LiAlH₄ in THF for nitro-to-amine reduction) .

- Step 2: Functionalization of the piperidine ring with thiophene-2-sulfonyl groups via sulfonylation reactions (e.g., using SOCl₂/CHCl₃ for activation) .

- Step 3: Coupling of the two fragments via a methanone bridge. For example, tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate analogs are synthesized using sodium triacetoxyborohydride (STAB) as a reducing agent in acetic acid .

Key Reagents/Conditions: LiAlH₄ (reduction), SOCl₂ (sulfonylation), STAB (reductive amination), THF (solvent) .

Basic: How is NMR spectroscopy utilized to confirm the structure of this compound and its intermediates?

Methodological Answer:

¹H NMR and ¹³C NMR are critical for structural validation:

- Quinoline Core: Aromatic protons (δ 6.5–8.1 ppm) and dihydroquinoline methylene groups (δ 2.6–3.3 ppm) are diagnostic. For example, compound 18 shows a triplet at δ 2.72 ppm (J = 6.6 Hz) for the CH₂ adjacent to the ketone .

- Piperidine-Sulfonyl Moiety: Thiophene sulfonyl protons appear as distinct multiplets (e.g., δ 7.1–8.1 ppm for thiophene protons), while piperidine ring protons exhibit splitting patterns (e.g., δ 3.0–3.3 ppm for N-linked CH₂) .

- Methanone Bridge: Carbonyl signals (δ 200–210 ppm in ¹³C NMR) confirm the ketone linkage. MS data (e.g., ESI-MS: M + 1 peaks) further validate molecular weight .

Advanced: What strategies address low yields during the sulfonylation of the piperidine intermediate?

Methodological Answer:

Low yields in sulfonylation may arise from steric hindrance or competing side reactions. Strategies include:

- Activation: Pre-activation of sulfonyl chlorides with bases like DMAP or triethylamine to enhance reactivity .

- Solvent Optimization: Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Temperature Control: Slow addition at 0°C to minimize decomposition, followed by gradual warming .

- Purification: Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) isolates the sulfonylated product from unreacted starting material .

Advanced: How are biological activities of this compound evaluated, and what assays are suitable for SAR studies?

Methodological Answer:

Biological evaluation focuses on target engagement and functional assays:

- Receptor Binding Assays: Radioligand displacement studies (e.g., for σ or 5-HT receptors) using tritiated ligands .

- Enzyme Inhibition: Kinetic assays (e.g., fluorescence-based) to measure IC₅₀ values against kinases or proteases.

- Cellular Models: Apoptosis or proliferation assays in cancer cell lines (e.g., MTT assays) .

- SAR Design: Systematic substitution of the quinoline (e.g., nitro, amino groups) and piperidine (e.g., sulfonyl vs. carbonyl) moieties to correlate structure with activity .

Advanced: How can contradictory spectral data during analog synthesis be resolved?

Methodological Answer:

Contradictions (e.g., unexpected coupling patterns in NMR) require advanced analytical techniques:

- 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns proton-carbon correlations. For example, NOESY can confirm spatial proximity of protons in rigid structures .

- X-ray Crystallography: Definitive structural confirmation, as seen in the single-crystal analysis of related dihydroisoquinolinones (e.g., C–C bond lengths < 0.003 Å error) .

- High-Resolution MS: Differentiates isobaric species (e.g., [M + H]⁺ vs. [M + Na]⁺) with sub-ppm mass accuracy .

Advanced: What experimental controls are critical when assessing compound stability under biological assay conditions?

Methodological Answer:

- Degradation Controls: Incubate the compound in assay buffer (e.g., PBS, pH 7.4) at 37°C for 24h, followed by LC-MS analysis to detect hydrolysis or oxidation products .

- Light Sensitivity: Shield reactions from UV/visible light if the thiophene sulfonyl group is photosensitive.

- Matrix Effects: Use vehicle controls (e.g., DMSO) to rule out solvent interference in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.